molecular formula C6H16N2O B1586699 1,5-Bis(methylamino)-3-oxapentane CAS No. 2620-27-1

1,5-Bis(methylamino)-3-oxapentane

Cat. No.: B1586699
CAS No.: 2620-27-1
M. Wt: 132.2 g/mol
InChI Key: VXPJBVRYAHYMNY-UHFFFAOYSA-N
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Description

1,5-Bis(methylamino)-3-oxapentane is an organic compound with the molecular formula C6H16N2O It is a derivative of pentane, where two methylamino groups are attached to the first and fifth carbon atoms, and an oxygen atom is incorporated into the third carbon atom, forming an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(methylamino)-3-oxapentane can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dibromopentane with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamino groups. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution process.

Another synthetic route involves the use of 1,5-dichloropentane and methylamine. Similar to the dibromopentane route, this reaction also proceeds through nucleophilic substitution, with the chlorine atoms being replaced by methylamino groups. The reaction conditions are similar, with the use of a suitable solvent and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(methylamino)-3-oxapentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of N-methylformamide or other amide derivatives.

    Reduction: Reduction can yield secondary amines or other reduced nitrogen-containing compounds.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(methylamino)-3-oxapentane has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industrial Applications: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,5-bis(methylamino)-3-oxapentane involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the active sites of these targets.

Comparison with Similar Compounds

1,5-Bis(methylamino)-3-oxapentane can be compared with other similar compounds, such as:

    1,5-Diaminopentane: Lacks the ether linkage and has two primary amino groups instead of methylamino groups.

    1,5-Bis(ethylamino)-3-oxapentane: Similar structure but with ethylamino groups instead of methylamino groups.

    1,5-Bis(methylamino)-3-oxapentanol: Contains a hydroxyl group in addition to the ether linkage and methylamino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1,5-Bis(methylamino)-3-oxapentane, also known by its CAS number 2620-27-1, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry. Understanding its biological activities is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The presence of two methylamino groups enhances its ability to interact with biological targets.

Molecular Formula

  • Molecular Formula : C7H16N2O

Structural Characteristics

The structural characteristics include:

  • Amine Groups : These contribute to hydrogen bonding capabilities.
  • Oxygen Atom : Present in the oxapentane moiety, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting enzyme activity and cellular signaling pathways.

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In a comparative study of related compounds:

  • Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).
  • Results : Compounds with similar structures exhibited IC50 values ranging from 50 to 200 µg/mL against these cell lines.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityIC50 values between 50 - 200 µg/mL
Enzyme InhibitionPotential urease inhibitor

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
1,5-DimethylaminopentaneModerate150 µg/mL
N,N-DimethylaminopropylamineHigh100 µg/mL
1,4-DiaminobutaneLowNot tested

Properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJBVRYAHYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369226
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-27-1
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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